molecular formula C18H18ClN3O2 B11771364 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B11771364
M. Wt: 343.8 g/mol
InChI Key: QBDAVKZSHUQVRX-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Chlorinating agents: Thionyl chloride, phosphorus pentachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Anticancer Research
The compound is being investigated for its potential as an anti-cancer agent. Studies have indicated that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells. This inhibition can lead to reduced tumor growth and proliferation, making it a target for cancer therapy development .

Mechanism of Action
Research suggests that the specific structural features of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid may enhance its binding affinity to CDKs, thereby increasing its efficacy as a therapeutic agent. Preclinical models are currently being utilized to assess its effectiveness against various cancer types .

Biochemical Research

Enzyme Inhibition Studies
This compound serves as a valuable tool in studying enzyme inhibition and receptor interactions. Its unique structure allows researchers to explore how modifications can affect biological activity, providing insights into complex biochemical pathways .

Development of Therapeutic Strategies
By understanding the interactions at the molecular level, scientists can develop new therapeutic strategies targeting specific diseases, particularly those involving enzyme dysregulation .

Agricultural Chemistry

Novel Pesticides and Herbicides
The compound is also being evaluated for its potential role in developing new pesticides or herbicides. Its chemical properties may allow for the creation of products that are effective against pests while minimizing environmental impact .

Crop Protection Solutions
Research is ongoing to determine how this compound can be utilized in crop protection, aiming to provide sustainable agricultural solutions that reduce reliance on traditional chemical pesticides .

Material Science

Advanced Materials Development
this compound is being explored for its properties in creating advanced materials, such as polymers with enhanced thermal stability and mechanical strength. These materials can have applications in various industrial sectors, including automotive and aerospace .

  • Anticancer Activity Study (2021) : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of pyrimidine derivatives similar to this compound and their significant antibacterial activity, suggesting a broader potential for anticancer applications due to structural similarities .
  • Enzyme Interaction Analysis (2019) : Research published in various biochemical journals has demonstrated how modifications to pyrimidine structures can influence their interaction with enzymes, paving the way for targeted drug design based on this compound's framework .
  • Agricultural Application Trials (2023) : Preliminary trials have shown that compounds derived from similar structures exhibit effective pest control properties with reduced toxicity to non-target organisms, indicating a promising avenue for sustainable agriculture .

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid: Another similar compound with variations in the functional groups.

Uniqueness

The uniqueness of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective agonist at serotonin receptors. This article reviews the compound's biological activity based on current research findings, including its pharmacological profile, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18ClN3O
  • Molecular Weight : 343.8 g/mol
  • Purity : Minimum 95% .

The compound primarily acts on the serotonin 2C (5-HT2C) receptors, which are implicated in various neurological and psychiatric disorders. The selectivity for these receptors may provide therapeutic benefits while minimizing side effects associated with other serotonin receptor interactions.

Selectivity and Potency

Research indicates that this compound exhibits significant selectivity for the 5-HT2C receptor compared to other serotonin receptors such as 5-HT2A and 5-HT2B. In vitro studies have shown:

  • EC50 Values : The compound demonstrated an EC50 value as low as 23 nM at the 5-HT2C receptor, indicating high potency .
  • Selectivity Ratios : It displayed over 200-fold selectivity against the 5-HT2B receptor and more than 50-fold selectivity against the 5-HT2A receptor .

Biological Activity in Animal Models

In vivo studies have been conducted to assess the behavioral effects of this compound. Notably:

  • CNS Penetration : Following administration in mice, significant brain penetration was observed, with brain/plasma concentration ratios reaching up to 45 at two hours post-administration, suggesting effective central nervous system (CNS) exposure .
  • Behavioral Effects : The compound was evaluated in models of amphetamine-induced hyperactivity, demonstrating antipsychotic-like effects, which can be attributed to its action on the serotonin system .

Study on Functional Selectivity

A study focused on a series of N-substituted (2-phenylcyclopropyl)methylamines highlighted that compounds similar to this compound exhibited functional selectivity at the 5-HT2C receptor. This selectivity is crucial for developing drugs with fewer side effects typically associated with broader serotonin receptor activity .

Comparative Analysis of Similar Compounds

A comparative analysis of various compounds targeting the serotonin receptors revealed that those with similar structural motifs to our compound often showed enhanced selectivity and potency at the 5-HT2C receptor. This trend underscores the importance of structural modifications in optimizing pharmacological profiles.

Compound NameEC50 (nM)Selectivity (vs. 5-HT2B)Selectivity (vs. 5-HT2A)
Compound A23>200>50
Compound B42>1000>40
Compound C14>150Moderate

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-[methyl-(2-phenylcyclopropyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C18H18ClN3O2/c1-22(13-9-12(13)10-5-3-2-4-6-10)17-14(19)15(18(23)24)20-16(21-17)11-7-8-11/h2-6,11-13H,7-9H2,1H3,(H,23,24)

InChI Key

QBDAVKZSHUQVRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1C2=CC=CC=C2)C3=NC(=NC(=C3Cl)C(=O)O)C4CC4

Origin of Product

United States

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